

Application Notes and Protocols for GSK180: Solubility and In Vivo Solution Preparation

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Compound of Interest

Compound Name: Gsk180

Cat. No.: B15615660

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solubility of **GSK180**, a potent and selective inhibitor of kynurenine-3-monooxygenase (KMO), and detailed protocols for preparing solutions suitable for in vivo studies. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction to GSK180

GSK180 is a selective and competitive inhibitor of KMO, a critical enzyme in the tryptophan metabolism pathway.[1][2] KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[1][3] By inhibiting KMO, **GSK180** blocks the production of downstream neurotoxic metabolites like 3-HK and quinolinic acid, while increasing the levels of the neuroprotective metabolite, kynurenic acid.[1][4] This mechanism of action makes **GSK180** a valuable tool for investigating the therapeutic potential of KMO inhibition in various conditions, including acute pancreatitis.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for **GSK180**, including its inhibitory activity and solubility in various formulations.

Table 1: In Vitro Inhibitory Activity of **GSK180**

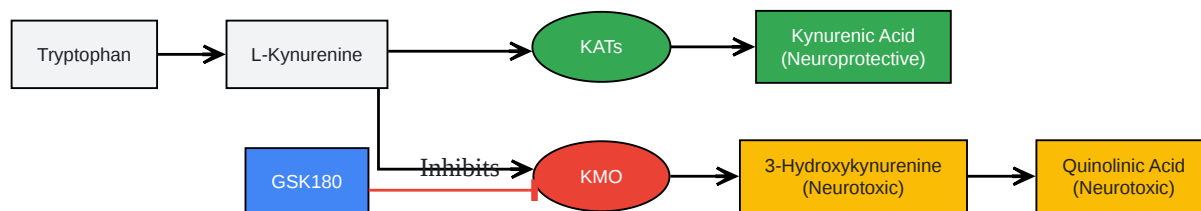
Assay System	Target	IC50	Reference
Human KMO biochemical assay	Human KMO	~6 nM	[4]
Cell-based assay (unspecified)	KMO	2 μ M	[4]
Primary human hepatocytes	Endogenous KMO	2.6 μ M	[4][5]
Rat KMO	Rat KMO	7 μ M	[2]

Table 2: Solubility of **GSK180** Formulations for In Vivo Studies

Protocol	Solvent Composition	Achievable Concentration	Appearance	Reference
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	\geq 2.08 mg/mL (7.53 mM)	Clear solution	[2]
2	10% DMSO, 90% (20% SBE- β -CD in Saline)	\geq 2.08 mg/mL (7.53 mM)	Clear solution	[2]
3	10% DMSO, 90% Corn Oil	\geq 2.08 mg/mL (7.53 mM)	Clear solution	[2]
4	Saline (as Tris salt)	24 mg/mL	Not specified	[5]

Signaling Pathway

GSK180 targets the Kynurenine Pathway, a major route for tryptophan catabolism. The diagram below illustrates the central role of KMO and the impact of its inhibition by **GSK180**.



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Figure 1. **GSK180** inhibits KMO in the Kynurenine Pathway.

Experimental Protocols

The following are detailed protocols for the preparation of **GSK180** solutions for in vivo administration. It is recommended to prepare fresh solutions for each experiment. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.^[2]

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This protocol yields a clear solution with a **GSK180** concentration of ≥ 2.08 mg/mL.^[2]

Materials:

- **GSK180** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% sodium chloride)
- Sterile tubes and syringes

Procedure:

- Prepare a stock solution of **GSK180** in DMSO (e.g., 20.8 mg/mL).

- In a sterile tube, add 100 µL of the **GSK180** DMSO stock solution.
- Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is uniform.
- Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
- Add 450 µL of Saline to bring the final volume to 1 mL. Mix thoroughly.

Protocol 2: DMSO/SBE-β-CD/Saline Formulation

This protocol also yields a clear solution with a **GSK180** concentration of ≥ 2.08 mg/mL.[\[2\]](#)

Materials:

- **GSK180** powder
- Dimethyl sulfoxide (DMSO)
- 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline
- Sterile tubes and syringes

Procedure:

- Prepare a stock solution of **GSK180** in DMSO (e.g., 20.8 mg/mL).
- In a sterile tube, add 100 µL of the **GSK180** DMSO stock solution.
- Add 900 µL of 20% SBE-β-CD in Saline.
- Mix thoroughly until the solution is clear and homogeneous.

Protocol 3: DMSO/Corn Oil Formulation

This formulation is suitable for oral or subcutaneous administration and yields a clear solution with a **GSK180** concentration of ≥ 2.08 mg/mL.[\[2\]](#)

Materials:

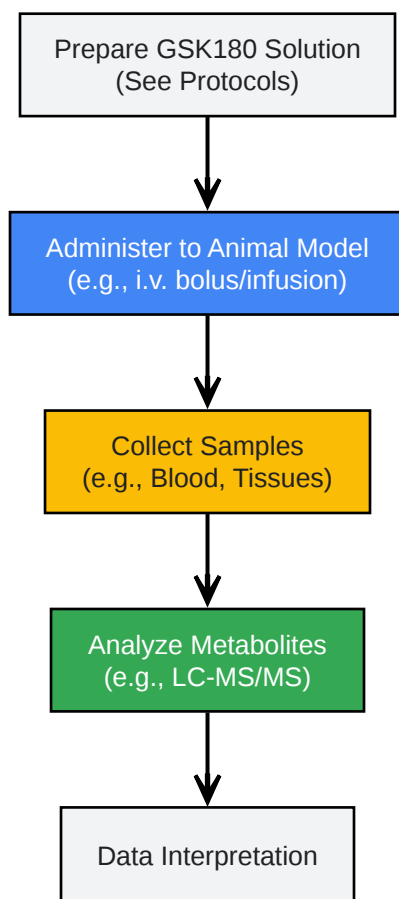
- **GSK180** powder
- Dimethyl sulfoxide (DMSO)
- Corn Oil
- Sterile tubes and syringes

Procedure:

- Prepare a stock solution of **GSK180** in DMSO (e.g., 20.8 mg/mL).
- In a sterile tube, add 100 μ L of the **GSK180** DMSO stock solution.
- Add 900 μ L of Corn Oil.
- Mix thoroughly until the solution is clear and uniform.

In Vivo Administration Workflow

The following diagram outlines a typical workflow for an in vivo study involving **GSK180**.



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Figure 2. A generalized workflow for in vivo studies with **GSK180**.

Storage and Stability

Stock solutions of **GSK180** can be stored at -20°C for up to one year or at -80°C for up to two years.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]

Safety Precautions

GSK180 is for research use only.[2] Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

Disclaimer: The information provided in these application notes is for research purposes only and is based on currently available literature. Researchers should independently validate these protocols for their specific experimental needs.

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